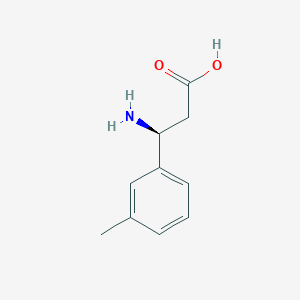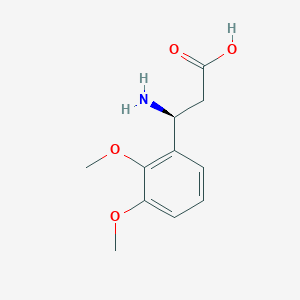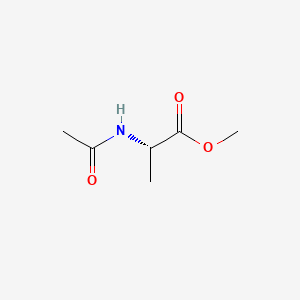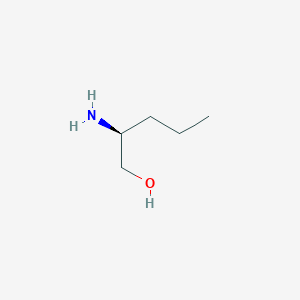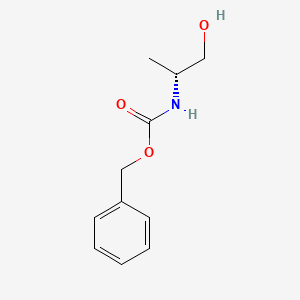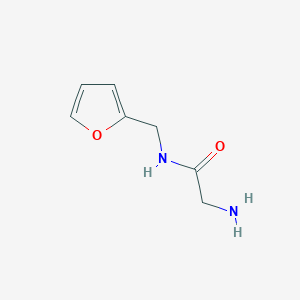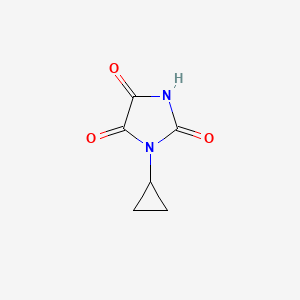
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid
Descripción general
Descripción
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid has been utilized in the synthesis of enantiomers and N-protected derivatives. For instance, the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated through enantioselective N-acylation. These enantiomers were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).
Antiproliferative Activity
In the field of medicinal chemistry, derivatives of this compound have been explored for their antiproliferative activity. For example, novel Pt(II)-complexes with an L-alanyl-based ligand demonstrated moderate cytotoxic activity on cancer cells, suggesting potential applications in cancer treatment (Riccardi et al., 2019).
Corrosion Inhibition
In material science, derivatives such as Schiff's bases synthesized from 3-amino-3-(4-cyanophenyl)propanoic acid have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high efficiency and act as both physisorption and chemisorption agents (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Biocatalysis
In biotechnology, this compound plays a crucial role in asymmetric biocatalysis. A study using Methylobacterium Y1-6 showed that this compound could be stereoselectively hydrolyzed to form S-acid, demonstrating its significance in producing enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).
Polymer Modification
Additionally, this compound derivatives have been used in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines including derivatives of this compound, enhancing their antibacterial and antifungal properties, which could have medical applications (Aly & El-Mohdy, 2015).
Mecanismo De Acción
“(S)-3-Amino-3-(3-cyanophenyl)propanoic acid”, also known as L-ACPA, is an allosteric agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This means it binds to a site on the mGluR4 receptor that is distinct from the active site, and in doing so, it modulates the receptor’s activity.
Propiedades
IUPAC Name |
(3S)-3-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426851 | |
| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791778-00-2 | |
| Record name | (βS)-β-Amino-3-cyanobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791778-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

